molecular formula C22H18F2N4OS B2494777 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049446-21-0

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2494777
CAS RN: 1049446-21-0
M. Wt: 424.47
InChI Key: BGWHTKCTWZZNOE-UHFFFAOYSA-N
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Description

Heterocyclic compounds containing imidazo[2,1-b]thiazole and piperazine subunits are of significant interest due to their diverse biological activities. The synthesis and investigation of their properties contribute to the development of new therapeutic agents.

Synthesis Analysis

Synthetic approaches for related heterocyclic compounds often involve multi-step reactions including condensation, cyclization, and substitution reactions. A common method includes starting with suitable precursors, undergoing nucleophilic substitution, followed by ring closure to form the desired heterocycle (S. Prasad et al., 2018; Dmitry B. Vinogradov et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These studies reveal the conformation, bond lengths, and angles, contributing to understanding the 3D arrangement and potential interaction sites (M. Shahana et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the presence of functional groups. Their chemical reactivity is essential for further modifications and bioactivity enhancements (Umesha Kundapur et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for therapeutic use (A. Banu et al., 2013).

Scientific Research Applications

Synthesis and Structural Exploration

The synthesis of novel compounds with complex structures like "(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" involves intricate chemical reactions and precise structural characterization. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles demonstrate the comprehensive approaches used to understand the molecular framework and intermolecular interactions of such compounds (Prasad et al., 2018).

Antimicrobial Activity

Compounds derived from the structural framework of "this compound" have been evaluated for their antimicrobial properties. For example, research on synthesized fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, indicating the potential for therapeutic applications in combating microbial infections (Sathe et al., 2011).

Antitumoral Activity

The antitumoral activity of related compounds, especially those incorporating the imidazo[2,1-b]thiazol and piperazine moieties, has been the subject of various studies. The synthesis and evaluation of these compounds against cancer cell lines provide insights into their potential as anticancer agents. For instance, novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines, highlighting the therapeutic potential of these molecules (Ding et al., 2012).

Antioxidant and Antimicrobial Activities

Further research into the properties of these compounds includes studies on their antioxidant and antimicrobial activities. The synthesis of derivatives and evaluation of their biological activities contribute to the understanding of their efficacy and potential applications in medicinal chemistry (Bassyouni et al., 2012).

Mechanism of Action

properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-16-7-5-15(6-8-16)18-13-28-20(14-30-22(28)25-18)21(29)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWHTKCTWZZNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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